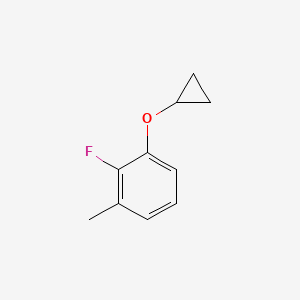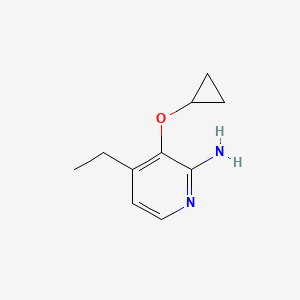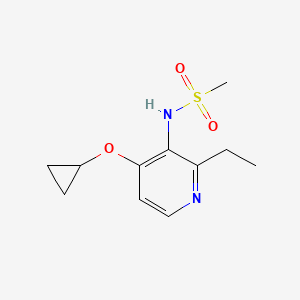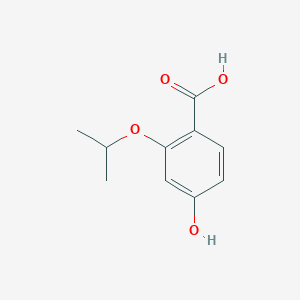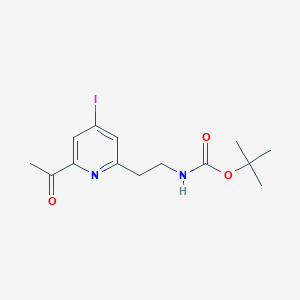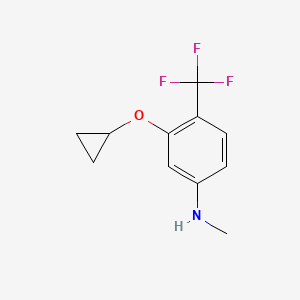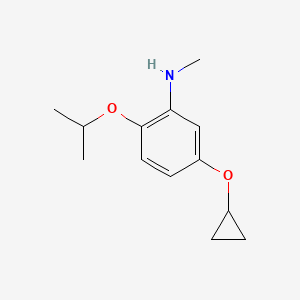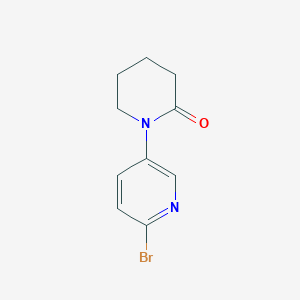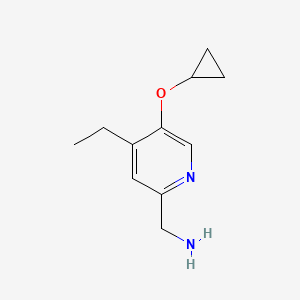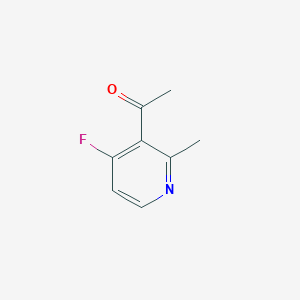
1-(4-Fluoro-2-methylpyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylpyridin-3-YL)ethanone typically involves the reaction of 4-fluoro-2-methylpyridine with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluoro-2-methylpyridin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 4-Fluoro-2-methylpyridine-3-carboxylic acid.
Reduction: 1-(4-Fluoro-2-methylpyridin-3-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Fluoro-2-methylpyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth or modulation of signaling pathways in cells .
Comparaison Avec Des Composés Similaires
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(4-Methylpyridin-3-yl)ethanone
- 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Comparison: 1-(4-Fluoro-2-methylpyridin-3-YL)ethanone is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Propriétés
Formule moléculaire |
C8H8FNO |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
1-(4-fluoro-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-8(6(2)11)7(9)3-4-10-5/h3-4H,1-2H3 |
Clé InChI |
XCAMSHXNQSBHOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


